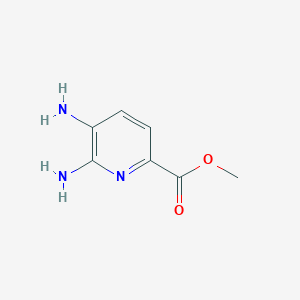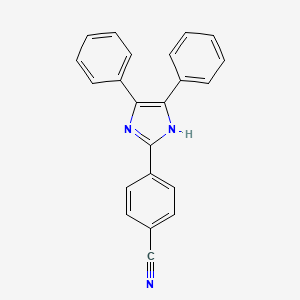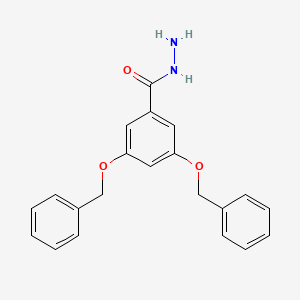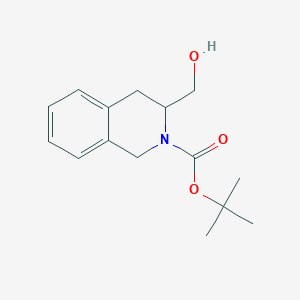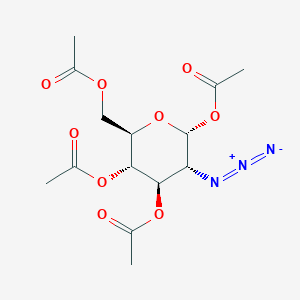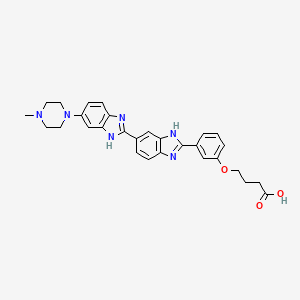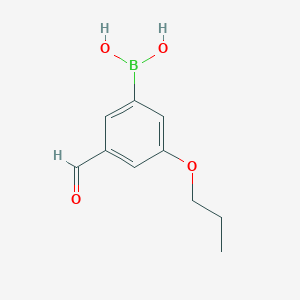
(3-Formyl-5-propoxyphenyl)boronic acid
Overview
Description
“(3-Formyl-5-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C10H13BO4 and a molecular weight of 208.02 . It is mainly used for research purposes .
Synthesis Analysis
Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another approach is the reaction of triarylboranes with a ligand . Boronic acids are known for their reversible covalent inhibition of hydroxyl proteases .Molecular Structure Analysis
The molecular structure of “(3-Formyl-5-propoxyphenyl)boronic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .Chemical Reactions Analysis
Boronic acids, such as “(3-Formyl-5-propoxyphenyl)boronic acid”, are known to undergo various chemical reactions. For instance, boronic acid esters undergo a transesterification reaction . In addition to transesterification, boronic esters also undergo a metathesis reaction .Physical And Chemical Properties Analysis
“(3-Formyl-5-propoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 408.6±55.0 °C at 760 mmHg, and a flash point of 200.9±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Reactions
(3-Formyl-5-propoxyphenyl)boronic acid is a versatile compound with wide applications in organic synthesis, particularly in C-C coupling reactions, such as the Suzuki-Miyaura coupling. This compound serves as a precursor in synthesizing complex molecules, demonstrating its role in constructing diverse structural frameworks. For instance, in copper-facilitated Suzuki-Miyaura couplings, it has been shown that borylation followed by coupling reactions can produce 5-arylthiophene-2-carboxaldehydes efficiently, showcasing the compound's utility in synthesizing derivatives with potential applications in materials science and pharmaceuticals (Hergert et al., 2018).
Catalysis
Boronic acids, including derivatives such as (3-Formyl-5-propoxyphenyl)boronic acid, are key catalysts in various chemical transformations. They have been utilized in aza-Michael additions and other reactions requiring high enantioselectivity. This highlights their importance not only as intermediates but also as catalysts in organic synthesis, leading to the creation of functionally rich compounds with high precision and efficiency (Hashimoto, Gálvez, & Maruoka, 2015).
Material Science
In material science, boronic acids have been explored for their binding properties, which are leveraged in the development of sensors and polymers. The unique interaction of boronic acids with diols and other entities allows for the creation of dynamic materials that can respond to environmental stimuli. These applications underscore the potential of (3-Formyl-5-propoxyphenyl)boronic acid in contributing to the development of smart materials and sensing devices (Bull et al., 2013).
Drug Discovery and Development
While direct applications of (3-Formyl-5-propoxyphenyl)boronic acid in drug discovery and development are not highlighted, the broader role of boronic acids in medicinal chemistry cannot be overlooked. They serve as crucial intermediates in synthesizing drug candidates, with their ability to form stable but reversible covalent bonds with various biomolecules, facilitating the discovery of new therapeutics (Li et al., 2017).
Future Directions
Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, have potential applications in various fields. They are being increasingly utilized in the development of novel materials that show a longer lifetime and can be easily recycled . They are also being studied for their potential applications in medicinal chemistry .
properties
IUPAC Name |
(3-formyl-5-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h4-7,13-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQVVDQADAGQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584728 | |
| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Formyl-5-propoxyphenyl)boronic acid | |
CAS RN |
871125-80-3 | |
| Record name | B-(3-Formyl-5-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-5-propoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



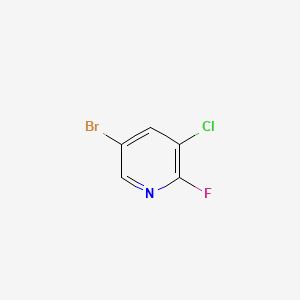
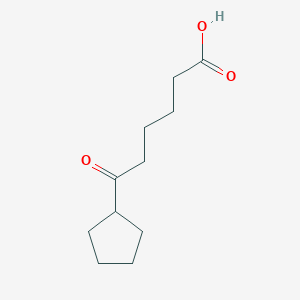
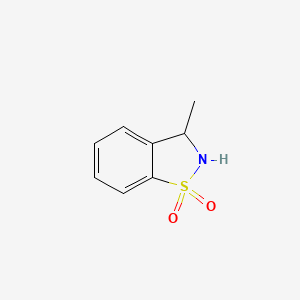
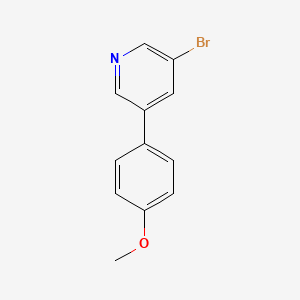
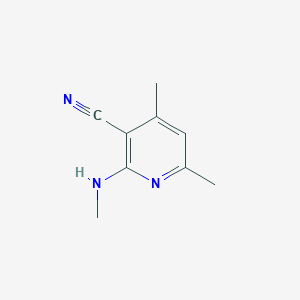
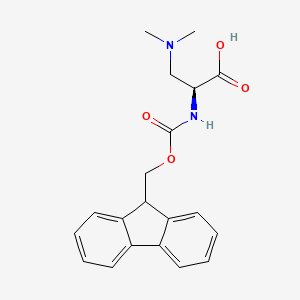
![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)
